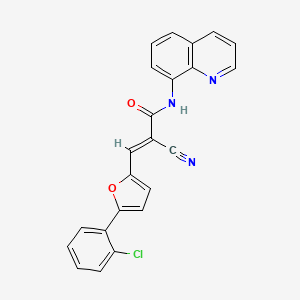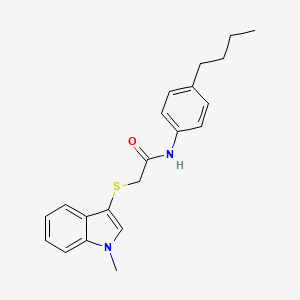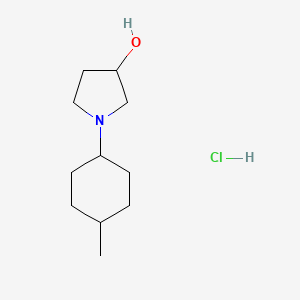![molecular formula C13H12N2O3 B2483796 N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide CAS No. 2411302-62-8](/img/structure/B2483796.png)
N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide: is a synthetic organic compound that features a unique combination of an oxirane ring and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide typically involves the reaction of 3-phenyl-1,2-oxazole with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild conditions to achieve ring opening.
Major Products:
Oxidation: Formation of diols or hydroxy derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
Chemistry: N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical transformations makes it a versatile candidate for drug development.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The oxazole ring may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide
- 3-Phenyl-1,2-oxazole
- Oxirane-2-carboxamide
Comparison: this compound is unique due to the presence of both an oxirane and an oxazole ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. The combination of these rings also enhances its potential biological activity and makes it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(12-8-17-12)14-7-10-6-11(15-18-10)9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENRAISUVBTLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2483720.png)
amine hydrochloride](/img/structure/B2483722.png)

![2-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2483728.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2483734.png)
![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)

